(S)-nefopam is a non-opioid analgesic compound primarily used for pain management. It is known for its central analgesic effects, making it a valuable alternative in multimodal analgesia strategies, particularly in postoperative pain management. The compound has gained attention due to its unique mechanism of action and efficacy in treating various types of pain without the side effects commonly associated with opioid medications.
(S)-nefopam is a synthetic compound derived from the benzoxazocine class of analgesics. It was first introduced in the 1970s and has been utilized in clinical settings for its analgesic properties. The chemical structure of (S)-nefopam is characterized by a benzoxazocine ring system, which contributes to its pharmacological activity.
The synthesis of (S)-nefopam typically involves several key steps, including acylation, chlorination, and amination reactions. Notable methods for synthesizing nefopam include:
The synthesis can be optimized by adjusting reaction conditions such as temperature, reagent concentrations, and reaction times to maximize yield and purity. For instance, using a combination of solvents can significantly influence the efficiency of the reactions involved.
The molecular formula of (S)-nefopam is C_17H_19N_3O, with a molecular weight of 283.35 g/mol. Its structure features a bicyclic system that includes a benzene ring fused with an oxazocine ring.
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
(S)-nefopam undergoes various chemical reactions that are important for its synthesis and functionalization:
Each reaction must be carefully controlled to prevent side reactions that could affect yield or introduce impurities.
The analgesic effects of (S)-nefopam are attributed to its action on multiple neurotransmitter systems within the central nervous system. It primarily inhibits the reuptake of norepinephrine and serotonin, increasing their availability in synaptic clefts, which enhances pain modulation pathways.
These properties are crucial for formulating (S)-nefopam into effective pharmaceutical preparations.
(S)-nefopam is primarily used in clinical settings as an analgesic agent. Its applications include:
The versatility of (S)-nefopam makes it a valuable compound in both clinical practice and research settings aimed at improving pain management strategies without the risks associated with traditional opioid therapies.
(S)-Nefopam(1+) refers to the protonated, dextrorotatory enantiomer of nefopam, a benzoxazocine-class compound. Its systematic IUPAC name is (S)-5-Methyl-1-phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocin-1-ium, reflecting the quaternary ammonium structure formed at physiological pH. The chiral center at the 5-position of the benzoxazocine ring system dictates its stereochemistry, with the (S)-configuration exhibiting distinct biological activities compared to its (R)-counterpart. Key identifiers include:
The stereochemical specificity of (S)-nefopam(1+) is pharmacologically critical. Studies of separated enantiomers reveal that the (S)-form possesses significantly higher affinity for key monoamine transporters compared to the (R)-enantiomer. This enantioselectivity underpins its primary mechanism of action involving the modulation of descending inhibitory pain pathways through preferential reuptake inhibition [2] [8].
Table 1: Nomenclature and Identifiers for (S)-Nefopam(1+)
Nomenclature Type | Name/Identifier |
---|---|
Systematic Name | (S)-5-Methyl-1-phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocin-1-ium |
Common Synonyms | (S)-Nefopam cation; Dexnefopam |
CAS Number | 23327-57-3 (Free Base) |
Molecular Formula | C₁₇H₂₀NO⁺ |
Molecular Weight | 254.35 g/mol (Cation) |
SMILES | CN1C[C@H]OC(c2ccccc2)c3ccccc3[C@@H]1 |
(S)-Nefopam(1+) originates from a lineage of cyclized antihistamine analogs. Its historical development began in the 1960s with investigations into fenazocine, an early benzoxazocine compound initially explored for its muscle relaxant and potential antidepressant properties rather than analgesia [1] [2]. Structural analysis revealed that nefopam (the racemic mixture) is a cyclized derivative of orphenadrine and diphenhydramine, achieved by forming a bridge between the nitrogen and the ortho-position of one phenyl ring, creating the distinctive 2,5-benzoxazocine tricyclic system [7] [10].
This strategic cyclization fundamentally altered the pharmacological profile. While orphenadrine and diphenhydramine exhibit potent antihistaminic (H₁ receptor antagonism) and antimuscarinic activities, cyclization into the benzoxazocine scaffold, as seen in nefopam and consequently (S)-nefopam(1+), markedly diminishes these effects. Instead, the benzoxazocine structure confers potent central analgesic activity via novel monoaminergic mechanisms, distinct from classical opioids or NSAIDs [7] [10]. The evolution from fenazocine to nefopam in the early 1970s marked a shift in research focus towards understanding and exploiting the analgesic potential of this unique chemotype, eventually leading to the recognition of the critical role of stereochemistry and the enhanced activity of the (S)-enantiomer.
Table 2: Structural Evolution Leading to Benzoxazocine Analogs
Precursor Compound | Key Structural Features | Modification to Benzoxazocine | Resultant Pharmacological Shift |
---|---|---|---|
Diphenhydramine | Ethanolamine backbone; Two aryl groups (benzhydryl) | Cyclization via ether oxygen bridge | Loss of potent antihistaminic activity; Gain of non-opioid central analgesia |
Orphenadrine | Diphenhydramine analog with ortho-methyl group | Cyclization incorporating ortho-methyl group | Reduced anticholinergic activity; Enhanced central monoamine reuptake inhibition |
Fenazocine | Early benzoxazocine prototype | Structural refinement (e.g., 5-methyl group) | Improved analgesic profile; Renamed to Nefopam |
(S)-Nefopam(1+) | Chiral benzoxazocine with 5(S) configuration | Enantiomeric separation/production | Enhanced potency & selectivity for monoamine transporters |
(S)-Nefopam(1+) is pharmacologically classified as a centrally acting, non-opioid analgesic with monoamine reuptake inhibitor properties. It functions primarily as a triple reuptake inhibitor (TRI), potently blocking the neuronal uptake of serotonin (SERT), norepinephrine (NET), and, to a lesser extent, dopamine (DAT), with significant enantioselectivity favoring the (S)-form [1] [2] [8]. Binding affinity studies (Ki values) demonstrate its profile:
This mechanism activates descending inhibitory serotonergic and noradrenergic pathways in the brainstem and spinal cord, dampening pain transmission [2] [8]. Additionally, (S)-nefopam(1+) exhibits voltage-gated sodium channel blockade and inhibition of glutamate-mediated excitatory signaling (likely via NMDA receptor modulation secondary to calcium influx inhibition), contributing to antihyperalgesic and potential neuropathic pain utility [2] [8] [10].
Regulatory approval specifically for the (S)-enantiomer is limited. Racemic nefopam hydrochloride is approved for use in numerous countries, including those in the European Union (EU), the United Kingdom (UK), and parts of Asia and Latin America, primarily indicated for moderate to severe pain, often postoperative or oncologic. It is frequently marketed under brand names like Acupan [1]. Critically, racemic nefopam is not approved by the US Food and Drug Administration (FDA). It remains an unapproved new drug in the United States, limiting its clinical use there [1] [5]. The (S)-enantiomer itself is not widely marketed as a separate therapeutic entity but represents the primary active component of the racemate. Its status reflects the ongoing research interest in enantiopure drugs for improved efficacy and reduced side effects, though widespread regulatory approval for (S)-nefopam(1+) alone is not currently established.
Table 3: Key Pharmacological Targets and Affinity of (S)-Nefopam(1+)
Pharmacological Target | Mechanism of Interaction | Reported Affinity (Ki, nM) | Functional Consequence |
---|---|---|---|
Serotonin Transporter (SERT) | Competitive Reuptake Inhibition | ~29 [1] [2] | ↑ Synaptic 5-HT; Activation of descending inhibitory pathways |
Norepinephrine Transporter (NET) | Competitive Reuptake Inhibition | ~33 [1] [2] | ↑ Synaptic NE; Enhanced spinal noradrenergic inhibition |
Dopamine Transporter (DAT) | Competitive Reuptake Inhibition | ~531 [1] [2] | Modest ↑ Synaptic DA; Possible contribution to analgesia/mood |
Voltage-Sensitive Na⁺ Channels | State-Dependent Blockade | Not precisely quantified [2] [10] | Inhibition of neuronal hyperexcitability; Antihyperalgesia |
NMDA Receptor/Calcium Influx | Indirect Modulation (Ca²⁺ influx inhibition) | Not direct ligand [2] [8] | Reduction of glutamate-mediated central sensitization |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7